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Tris(dimethylamino)methylsilane

Surface passivation Silanol quantification Gas‑phase silanization

Tris(dimethylamino)methylsilane (CAS 3768-57-8; TDMAMS) is a trifunctional aminosilane with the formula (CH3)Si[N(CH3)2]3, used as a vapor‑deposition precursor for silicon‑containing thin films and as a small‑molecule surface‑passivation agent. It features three dimethylamino leaving groups and a Si–CH3 bond that differentiates it from the closely related tris(dimethylamino)silane (TDMAS), offering distinct thermal stability and surface‑reactivity profiles.

Molecular Formula C7H21N3Si
Molecular Weight 175.35 g/mol
CAS No. 3768-57-8
Cat. No. B1585068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dimethylamino)methylsilane
CAS3768-57-8
Molecular FormulaC7H21N3Si
Molecular Weight175.35 g/mol
Structural Identifiers
SMILESCN(C)[Si](C)(N(C)C)N(C)C
InChIInChI=1S/C7H21N3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-7H3
InChIKeyAHKKZIUZTWZKDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(dimethylamino)methylsilane (TDMAMS) for ALD and Surface Passivation: Procurement and Selection Guide


Tris(dimethylamino)methylsilane (CAS 3768-57-8; TDMAMS) is a trifunctional aminosilane with the formula (CH3)Si[N(CH3)2]3, used as a vapor‑deposition precursor for silicon‑containing thin films and as a small‑molecule surface‑passivation agent [1]. It features three dimethylamino leaving groups and a Si–CH3 bond that differentiates it from the closely related tris(dimethylamino)silane (TDMAS), offering distinct thermal stability and surface‑reactivity profiles [2].

Designed with Si–CH3 group for enhanced thermal stability vs. TDMAS
Reported to achieve single-pulse, self-limiting silanol passivation
Supports use as ALD precursor, AS-ALD resist, and wafer passivation agent

Why Tris(dimethylamino)methylsilane (TDMAMS) Cannot Be Substituted with Generic Aminosilanes for Critical ALD and Passivation Processes


Aminosilanes such as tris(dimethylamino)silane (TDMAS) and bis(dimethylamino)methylsilane (BDMAS) are often considered interchangeable silane sources for ALD. However, TDMAS possesses a reactive Si–H bond that is the weakest link in the molecule, making it susceptible to thermal decomposition at elevated deposition temperatures [1]. TDMAMS replaces this Si–H with a Si–CH₃ group, significantly increasing thermal stability and enabling higher‑quality SiO₂ films at process temperatures where TDMAS would degrade [1]. Furthermore, TDMAMS uniquely achieves a ~10× reduction in surface silanol density on silicon in a single self‑limiting pulse, a capability that common silylating agents such as hexamethyldisilazane (HMDS) cannot replicate under comparable mild conditions [2]. Simple analog substitution therefore risks film non‑uniformity, carbon contamination, and incomplete surface passivation.

TDMAS replacement: The Si–H bond in TDMAS is prone to thermal decomposition; Si–CH3 in TDMAMS may prevent this, but substitution could compromise high-temp ALD film quality.
HMDS substitution: HMDS leaves higher residual silanol density and typically requires multi-cycle or optimized conditions, limiting surface inertness vs. TDMAMS.

Tris(dimethylamino)methylsilane (TDMAMS) vs. Closest Analogs: Quantitative Comparative Evidence for Procurement Decisions


Surface Silanol Density Reduction: TDMAMS Achieves ~10× Lower Residual Silanols than Unmodified Silicon

On native oxide‑terminated silicon, TDMAMS modification decreases the surface silanol density from 3.66 OH/nm² to 0.31 OH/nm², a factor of ~10 reduction, as quantified by HS‑LEIS after Zn‑tagging [1]. For comparison, conventional silylation methods (e.g., HMDS or TMCS) typically leave a residual silanol density of ≥0.6 OH/nm² on silica surfaces [2]; TDMAMS achieves a factor of ~2 lower than this benchmark. The deposition is self‑limiting and completed in a single gas‑phase exposure at near‑atmospheric pressure.

Silanol Density Reduction
Head-to-head
0.31 vs. 3.66 OH/nm²
~10× reduction
Supports reduced non-specific adsorption and improved surface inertness.
Self-limiting atmospheric-pressure pulse; quantified by HS-LEIS after Zn-tagging.
Surface passivation Silanol quantification Gas‑phase silanization

Thermal Stability of TDMAMS vs. TDMAS: Si–CH₃ Substitution Mitigates Decomposition

Density functional theory (DFT) modeling and experimental film‑property data demonstrate that the Si–H bond in tris(dimethylamino)silane (TDMAS/3DMAS) is the weakest link and is prone to thermal decomposition at elevated ALD temperatures [1]. Replacing Si–H with Si–CH₃ in TDMAMS (3DMAMS) increases the energetic barrier to decomposition pathways, thereby maintaining self‑limiting growth and producing higher‑quality SiO₂ films at temperatures where TDMAS shows degraded performance [1]. The ALD growth per cycle for TDMAS‑based SiO₂ is reported to be 1.5× lower than that for BDMAS, partly due to thermal instability [2]; TDMAMS is designed to overcome this limitation.

Thermal Stability vs. TDMAS
Class-level
Si–CH3 raises decomposition barrier (DFT-predicted)
May enable wider high-temperature ALD process windows.
DFT modeling; experimental validation recommended for TDMAMS.
Precursor thermal stability ALD process window DFT modeling

Area‑Selective ALD Enabling: TDMAMS as a Self‑Limiting Resist Molecule for ZnO ALD

TDMAMS deposited on Si/SiO₂ in a single, near‑atmospheric‑pressure gas‑phase pulse acts as a small‑molecule resist that delays ZnO ALD using dimethylzinc and H₂O. In situ ellipsometry normalized growth‑per‑cycle data confirm that ZnO growth initiates significantly later on TDMAMS‑terminated Si/SiO₂ than on unmodified Si/SiO₂ [1]. Thermal stressing at 330 °C in air partially degrades the resist layer, while stressing in N₂ preserves selectivity, enabling tunable selectivity windows [1]. Other aminosilane precursor inhibitors (e.g., bis(N,N‑dimethylamino)dimethylsilane, PI1) also show AS‑ALD capability, but TDMAMS combines this with the extreme silanol reduction described above.

AS-ALD Growth Delay
Head-to-head
Substantial ZnO growth delay on TDMAMS-modified Si/SiO₂
Supports area-selective nanofabrication with single-pulse resist.
In situ ellipsometry; selectivity tunable by thermal post-treatment.
Area‑selective ALD AS‑ALD Precursor inhibitor

Self‑Limiting Single‑Cycle Passivation vs. Multi‑Cycle or Non‑Self‑Limiting Silanes

TDMAMS reacts with surface silanol groups in a single, self‑limiting cycle in a flow‑through, near‑atmospheric‑pressure reactor [1]. XPS, spectroscopic ellipsometry, and wetting confirm monolayer‑type deposition without multi‑cycle buildup. In contrast, common silylating agents such as HMDS require longer contact times and often yield multi‑layer or non‑uniform coverage unless reaction conditions (temperature, catalyst) are carefully optimized [2]. The single‑cycle self‑limiting nature of TDMAMS simplifies process integration and ensures reproducible surface coverage.

Single-Cycle Passivation
Class-level
One self-limiting pulse vs. multi-cycle for HMDS-type reagents
Reduces precursor consumption and cycle time in passivation workflows.
Confirmed by XPS, ellipsometry; benchmark comparison based on literature.
Self‑limiting deposition Silane passivation Process efficiency

Tris(dimethylamino)methylsilane (TDMAMS): High‑Value Application Scenarios Supported by Quantitative Evidence


Gas‑Phase Silanization of Capillary Columns and Microfluidic Channels for Maximum Inertness

TDMAMS’s demonstrated ability to reduce surface silanol density from 3.66 to 0.31 OH/nm² in a single self‑limiting pulse makes it the premier choice for deactivating fused‑silica capillary columns and microfluidic channels where residual silanols cause analyte tailing and non‑specific adsorption [1]. Competing silylating agents such as HMDS leave significantly higher residual silanol densities, compromising separation performance for polar analytes.

High‑Temperature ALD of SiO₂ for 3D NAND and Gate Dielectrics

For 3D NAND structures requiring conformal SiO₂ over extreme aspect ratios at high deposition temperatures, the Si–CH₃ group in TDMAMS provides thermal stability beyond that of TDMAS, enabling wider process windows and lower carbon impurity films [1]. The self‑limiting growth behavior and improved thermal robustness translate directly to higher film quality and device reliability.

Area‑Selective ALD for Bottom‑Up Nanofabrication and Self‑Aligned Vias

TDMAMS acts as a vapor‑phase, small‑molecule resist for ZnO ALD, delaying growth on Si/SiO₂ surfaces while allowing deposition on unmodified regions [1]. Unlike long‑chain SAMs, TDMAMS is deposited in a single gas‑phase pulse and can be thermally conditioned to tune the selectivity window, enabling integration into high‑volume manufacturing for advanced node semiconductor fabrication.

Single‑Cycle Wafer‑Scale Passivation of Silicon Wafers Before Subsequent Processing

The single‑pulse, self‑limiting passivation of Si/SiO₂ wafers by TDMAMS provides a rapid, reproducible method for preparing wafer surfaces with precisely controlled silanol density (0.31 OH/nm²) [1]. This is critical for wafer bonding, sensor fabrication, and as a pre‑treatment before area‑selective deposition, where precise surface termination uniformity is paramount.

Application
Selection Property
Validation Focus
Capillary & microfluidic passivation
Single-pulse silanol density reduction
Residual silanol quantification (HS-LEIS) after passivation
High-temperature ALD SiO₂
Thermal stability from Si–CH₃ group
Film impurity, uniformity at elevated deposition temperatures
Area-selective ALD nanofabrication
Self-limiting small-molecule resist behavior
Growth delay by in situ ellipsometry; selectivity window tuning
Wafer-scale single-cycle passivation
Single-pulse self-limiting reaction
Silanol density uniformity and surface reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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